BPI-9016M

Kinase Selectivity Target Engagement Drug Resistance

Researchers studying acquired resistance to selective c-Met inhibitors face a critical gap: AXL upregulation drives bypass signaling that mono-targeted agents cannot address. BPI-9016M is a purpose-built dual c-Met/AXL tyrosine kinase inhibitor that simultaneously blocks both pathways, enabling direct investigation of co-targeting strategies to preempt or overcome resistance in MET-dysregulated NSCLC models. • Clinically benchmarked: Phase Ib data (NCT02929290) in c-MET-overexpressing & MET exon 14 mutant NSCLC populations provides a robust reference for correlative studies. • PK-characterized: Published dataset with active metabolites (M1, M2-2) and exposure saturation at 600 mg QD supports PK/PD modeling of sustained dual-pathway suppression. • In vivo-validated: Demonstrated tumor growth inhibition at 60 mg/kg p.o. in PDX models pre-screened for high c-Met expression. Supplied as a light yellow to brown solid, ≥98% purity, for research use only. Standard global B2B shipping with appropriate storage conditions.

Molecular Formula
Molecular Weight
Cat. No. B1574577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPI-9016M
SynonymsBPI 9016;  BPI-9016;  BPI9016;  BPI-9016M;  BPI 9016M;  BPI9016M; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BPI-9016M: Dual c-Met/AXL Inhibitor Overview


BPI-9016M is a small-molecule, orally active, dual tyrosine kinase inhibitor (TKI) that potently targets both c-Met and AXL receptor tyrosine kinases [1]. Developed by Betta Pharmaceuticals, this compound has a novel chemical structure and is in clinical development for the treatment of c-Met-dysregulated advanced non-small cell lung cancer (NSCLC) [2]. In preclinical models of lung adenocarcinoma, BPI-9016M has been shown to suppress tumor cell growth, migration, and invasion [1]. Its primary differentiation lies in its specific dual-targeting mechanism, which aims to overcome the resistance pathways associated with selective c-Met inhibitors, positioning it as a specialized tool for investigating MET-driven tumor biology [3].

Why Dual c-Met/AXL Inhibition Cannot Be Substituted


Scientific and industrial users cannot simply substitute BPI-9016M with other c-Met inhibitors like crizotinib, cabozantinib, or capmatinib due to fundamental differences in target selectivity and the resultant biological consequences. While approved agents such as crizotinib and cabozantinib are potent c-Met inhibitors, their primary clinical activity is not derived solely from c-Met inhibition [1]. More importantly, BPI-9016M's specific dual inhibition of c-Met and AXL is a distinct pharmacological profile designed to preempt a common mechanism of resistance: AXL upregulation. Resistance to selective c-Met inhibitors can be driven by activation of the AXL pathway [2]. The simultaneous blockade of both pathways is a key, non-interchangeable feature of BPI-9016M, making it a critical compound for research models investigating MET-driven cancers where AXL-mediated bypass signaling is a relevant factor.

Quantitative Evidence Profile vs. Comparators


Dual c-Met/AXL vs. Mono-Selective Kinase Profiles

BPI-9016M is a validated dual c-Met/AXL inhibitor [1]. In contrast, crizotinib's primary targets are ALK and ROS1, with c-Met being a secondary target and AXL not being a known target [2]. Cabozantinib is a multi-kinase inhibitor targeting VEGFR2, MET, RET, and AXL, but its AXL inhibition is a component of a broader promiscuous profile rather than the focused dual mechanism of BPI-9016M [3]. Capmatinib is a highly selective c-Met inhibitor with no reported activity against AXL [4]. This difference in target engagement is critical, as AXL is a known driver of resistance to selective c-Met inhibitors [1].

Kinase Selectivity Target Engagement Drug Resistance NSCLC

Favorable Safety & High Tolerated Dose in Phase I

In a first-in-human Phase I study in advanced NSCLC patients (NCT02478866), BPI-9016M was escalated up to 800 mg once daily (QD), and no dose-limiting toxicity (DLT) was observed, meaning the maximum tolerated dose (MTD) was not reached at this dose level [1]. This contrasts with data from the clinical development of other c-Met inhibitors. For instance, crizotinib's recommended Phase II dose (RP2D) of 250 mg BID was established based on DLTs observed at 300 mg BID [2]. Similarly, the MTD for the selective c-Met inhibitor capmatinib was defined at 400 mg BID due to DLTs at higher doses [3].

Clinical Safety Phase I Trial Maximum Tolerated Dose NSCLC

Disease Control in MET-Dysregulated NSCLC

In a Phase Ib study (NCT02929290) of 38 Chinese patients with locally advanced or metastatic NSCLC harboring c-MET overexpression or MET exon 14 skipping mutations, BPI-9016M demonstrated a Disease Control Rate (DCR) of 42.1% (16/38 patients, 95% CI 26.3–59.2%) [1]. The median Progression-Free Survival (PFS) was 1.9 months (95% CI 1.9–3.7) [1]. In the small subset of patients with MET exon 14 skipping mutations (Part B, n=4), the DCR was 75.0% (3/4, 95% CI 19.4–99.4%) [1]. Grade ≥3 treatment-related adverse events (TRAEs) were observed in 28.9% (11/38) of patients, with the most common being elevated alanine aminotransferase (ALT, 36.8%) and aspartate aminotransferase (AST, 28.9%) [1]. These efficacy and safety data provide a benchmark for BPI-9016M's activity in a molecularly selected NSCLC population, which can be used for comparison with other MET inhibitors in the research setting.

Clinical Efficacy Disease Control Rate Phase Ib c-Met Dysregulation

c-Met Expression Correlates with In Vivo Efficacy

In a panel of four patient-derived xenograft (PDX) models of lung adenocarcinoma, oral administration of BPI-9016M (60 mg/kg daily for 16 or 12 days) significantly suppressed tumor growth in three out of the four models [1]. Crucially, the degree of tumor growth inhibition was positively correlated with the level of c-Met expression in the tumor tissue. The PDX models with high c-Met expression exhibited the most dramatic tumor growth restraint, whereas the model with low c-Met expression showed minimal response [1]. This demonstrates a direct link between the target (c-Met) and the compound's in vivo efficacy.

Patient-Derived Xenograft In Vivo Efficacy Biomarker Lung Adenocarcinoma

Research Applications Based on Evidence Profile


Modeling Resistance to Selective c-Met Inhibitors

Researchers studying the development of resistance to selective c-Met inhibitors (e.g., capmatinib, savolitinib) should utilize BPI-9016M to model therapeutic strategies against AXL-mediated bypass signaling. Its unique dual c-Met/AXL inhibition makes it an ideal tool to test the hypothesis that co-targeting both receptors can prevent or overcome acquired resistance, a scenario not possible with mono-targeted agents [1].

Efficacy Testing in c-Met-High Lung Adenocarcinoma PDX

BPI-9016M is optimally suited for in vivo studies in patient-derived xenograft (PDX) models of lung adenocarcinoma that have been pre-screened and confirmed to have high c-Met expression [1]. The direct correlation between target expression and in vivo efficacy makes it a reliable compound for evaluating therapeutic response in this specific, biomarker-defined tumor context [1].

Correlative Studies in MET-Dysregulated NSCLC Trials

Clinical researchers conducting correlative studies within trials for MET-dysregulated NSCLC should consider BPI-9016M for projects requiring a reference compound with a well-characterized clinical safety and efficacy profile in this exact patient population. The available Phase Ib data (NCT02929290) in c-MET overexpressing and MET exon 14 mutant NSCLC provides a robust clinical benchmark for this use case [2].

PK/PD Modeling of Dual c-Met/AXL Inhibition

Investigators focusing on the PK/PD relationship of dual kinase inhibitors can leverage the rich, published PK dataset for BPI-9016M and its active metabolites (M1, M2-2) [3]. The data showing exposure saturation at 600 mg QD and the longer half-life of metabolites can be used to model optimal dosing regimens for sustained dual-pathway suppression [4].

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